2-Amino-3-(thiophen-3-yl)propanamide
Description
General Overview of Heterocyclic Scaffolds in Medicinal Chemistry Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental pillars in the field of medicinal chemistry. openmedicinalchemistryjournal.com Statistics indicate that over 85% of all biologically active chemical entities incorporate a heterocyclic ring, highlighting their central role in modern drug design. nih.gov These scaffolds are not merely passive structural frameworks; they actively influence a molecule's physicochemical properties. The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen can modify a compound's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.govmdpi.com These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.
The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a particularly noteworthy scaffold. It is considered a "privileged" pharmacophore due to its presence in numerous biologically active compounds and approved drugs. nih.gov The aromatic nature and the electron-rich characteristics of the thiophene ring allow it to engage in various interactions with biological targets. mdpi.com Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a subject of intense research in the quest for novel therapeutics. nih.govencyclopedia.pub The versatility of thiophene chemistry allows for extensive functionalization, enabling chemists to fine-tune molecular properties to achieve desired biological effects. nih.govmdpi.com
| Property Modified by Heterocycles | Consequence in Drug Design |
| Solubility | Influences bioavailability and formulation options. |
| Lipophilicity | Affects membrane permeability and distribution. |
| Polarity | Impacts binding interactions and excretion pathways. |
| Hydrogen Bonding Capacity | Crucial for specific receptor-ligand interactions. |
Significance of Alpha-Amino Amide Architectures in Bioactive Molecule Design
The alpha-amino amide motif is a recurring structural feature in a multitude of biologically active molecules. This architecture consists of an amide group directly attached to a carbon atom that also bears an amino group. As derivatives of amino acids, these structures are integral components in the design of peptidomimetics and small-molecule drugs. researchgate.netresearchgate.net
One of the key functional roles of the alpha-amino amide group is its ability to act as a chelating agent for metal ions within the active sites of metalloenzymes. For instance, this moiety has been successfully employed in the design of histone deacetylase (HDAC) inhibitors, where it coordinates with the zinc ion in the enzyme's catalytic domain. mdpi.com Furthermore, modulating the basicity of amine functionalities is a critical aspect of drug design, as it influences the ionization state of a molecule under physiological conditions. The incorporation of an adjacent amide group, as seen in the alpha-amino amide structure, effectively reduces the basicity of the amino group. nih.gov This modulation can enhance a molecule's bioavailability and cell permeability while minimizing potential off-target interactions. nih.gov The alpha-aminoamide framework is also a recognized pharmacophore in compounds targeting ion channels, with certain derivatives exhibiting significant analgesic effects in models of neuropathic pain. nih.gov
| Structural Feature | Role in Bioactive Molecule Design | Example Application |
| Alpha-Amino Group | Provides a key interaction point (H-bonding, salt bridge). | Enzyme inhibitors, Receptor ligands |
| Alpha-Carbon | Often a chiral center, allowing for stereospecific interactions. | Enantioselective drugs |
| Amide Group | Acts as a hydrogen bond donor/acceptor; metabolically stable. | Peptidomimetics, Protease inhibitors |
| Combined Moiety | Can act as a bidentate ligand for metal chelation. | Metalloenzyme inhibitors (e.g., HDAC) |
Placement of 2-Amino-3-(thiophen-3-yl)propanamide within Relevant Chemotypes
This compound is a molecule that strategically combines the key features of both a thiophene heterocycle and an alpha-amino amide architecture. Its structure is derived from the non-proteinogenic amino acid β-(3-Thienyl)-L-alanine, featuring a propanamide backbone with an amino group at the alpha-position (C2) and a thiophen-3-yl substituent at the beta-position (C3).
This compound belongs to the chemotype of 2-aminothiophene derivatives, which are recognized as versatile building blocks for synthesizing more complex, biologically active molecules. nih.govresearchgate.net The presence of the thiophene ring classifies it as a sulfur-containing heterocyclic compound, a group known for its diverse pharmacological potential. openmedicinalchemistryjournal.com The alpha-amino amide portion of the molecule places it within a class of compounds investigated for a range of therapeutic applications, leveraging the unique physicochemical properties conferred by this functional group arrangement. nih.govnih.gov While specific research on the 3-yl isomer is limited in publicly available literature, its structural isomer, 2-Amino-3-(thiophen-2-yl)propanamide, has been noted for potential biological activities, with computational studies suggesting its derivatives may have a high binding affinity for β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a therapeutic target in Alzheimer's disease. smolecule.com
Below is a data table summarizing the key chemical information for the subject compound.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1494925-66-4 chemscene.com |
| Molecular Formula | C₇H₁₀N₂OS chemscene.com |
| Molecular Weight | 170.23 g/mol chemscene.com |
| Chemotype | Thiophene-containing alpha-amino amide |
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-amino-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C7H10N2OS/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10) |
InChI Key |
MUUMDJOXZYHQEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(C(=O)N)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Amino 3 Thiophen 3 Yl Propanamide and Its Analogues
Conventional Chemical Synthesis Routes
Conventional chemical synthesis provides a robust framework for the preparation of 2-amino-3-(thiophen-3-yl)propanamide. These routes typically begin with the synthesis of the core amino acid precursor, 2-amino-3-(thiophen-3-yl)propanoic acid, followed by amidation. Key challenges in these routes include achieving regioselectivity on the thiophene (B33073) ring and controlling the stereochemistry at the chiral center.
Development of Efficient Amidation Methodologies
The final step in the synthesis of this compound is the formation of the amide bond from its corresponding carboxylic acid precursor, 2-amino-3-(thiophen-3-yl)propanoic acid. Efficient amidation is crucial for a successful synthesis, and several methodologies have been developed to achieve this transformation.
A significant challenge in the amidation of amino acids is the potential for side reactions, such as racemization and oligomerization, due to the presence of both an amino and a carboxyl group. To circumvent this, protecting group strategies are often employed. The amino group is typically protected with a suitable group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), prior to the activation of the carboxylic acid.
Commonly used coupling reagents for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another class of effective reagents includes phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
Recent advancements have focused on direct amidation methods that avoid the need for protecting groups, thereby increasing the atom and step economy of the synthesis. One such approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can facilitate the direct coupling of unprotected amino acids with amines. This method offers a more streamlined process by eliminating the protection and deprotection steps.
Below is a table summarizing various amidation coupling agents and their general applications.
| Coupling Agent | Additive | Typical Solvent | Key Features |
| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Widely used, cost-effective. Byproduct can be difficult to remove. |
| EDC | HOBt | DCM, DMF, Water | Water-soluble carbodiimide, easy work-up. |
| HBTU | Hünig's base (DIPEA) | DMF, Acetonitrile (MeCN) | High coupling efficiency, rapid reaction times. |
| HATU | DIPEA | DMF, N-Methyl-2-pyrrolidone (NMP) | Highly efficient for sterically hindered couplings. |
| T3P | Pyridine, Ethyl acetate (B1210297) (EtOAc) | EtOAc, Tetrahydrofuran (THF) | Effective for a broad range of substrates, byproducts are water-soluble. |
Regioselective Functionalization of the Thiophene Ring
The synthesis of this compound requires the specific attachment of the amino-propanamide side chain to the 3-position of the thiophene ring. This necessitates regioselective functionalization of the thiophene core. The inherent reactivity of the thiophene ring favors electrophilic substitution at the 2- and 5-positions. Therefore, direct functionalization at the 3-position often requires a multi-step approach.
One common strategy involves starting with a pre-functionalized thiophene derivative, such as 3-bromothiophene (B43185) or 3-lithiothiophene, which can then be used in cross-coupling reactions or as a nucleophile to introduce the desired side chain. For instance, a protected glycine (B1666218) equivalent can be alkylated with a 3-(halomethyl)thiophene.
Alternatively, modern C-H activation/functionalization techniques offer a more direct approach to introduce substituents at specific positions of the thiophene ring. By employing directing groups, it is possible to guide a transition metal catalyst to activate a specific C-H bond. For example, a directing group temporarily attached to the 2-position of the thiophene can facilitate functionalization at the 3-position.
The table below illustrates different approaches to achieve regioselective functionalization of the thiophene ring.
| Strategy | Reagents/Catalysts | Position Functionalized | Description |
| Electrophilic Substitution | Br₂, NBS | 2, 5 | Direct bromination occurs at the most reactive positions. |
| Directed Ortho-Metalation | n-BuLi, LDA | Varies with directing group | A directing group at one position directs lithiation to an adjacent position. |
| Cross-Coupling Reactions | Pd or Ni catalysts | 2, 3, 4, or 5 | Coupling of a pre-functionalized thiophene (e.g., bromo- or boronic acid derivative) with a suitable coupling partner. |
| C-H Activation | Rh, Pd catalysts with directing groups | Varies with directing group | Direct functionalization of a C-H bond, offering high atom economy. |
Stereocontrolled Synthesis for Enantiomeric Purity
The biological activity of this compound is often dependent on its stereochemistry at the alpha-carbon. Therefore, achieving high enantiomeric purity is a critical aspect of its synthesis. Stereocontrolled synthesis can be achieved through various methods, including asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral amino acids and their derivatives, several catalytic asymmetric methods are applicable. One prominent approach is the asymmetric hydrogenation of a prochiral enamide precursor. This method utilizes chiral transition metal catalysts, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to achieve high enantioselectivity.
Another powerful strategy is the asymmetric Mannich reaction, where a chiral catalyst controls the addition of a nucleophile to an imine. This can be used to construct the carbon-nitrogen and carbon-carbon bonds of the amino acid backbone in a stereoselective manner. Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a particularly effective approach for such transformations.
The use of a chiral auxiliary is a well-established method for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of amino acids, chiral auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be employed. nih.gov These auxiliaries are acylated with a protected glycine derivative, and the resulting adduct is then subjected to diastereoselective alkylation with a 3-(halomethyl)thiophene. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary provides the desired enantiomer of the amino acid.
The following table provides a comparison of these two stereocontrolling strategies.
| Method | Key Features | Advantages | Disadvantages |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | High atom economy, catalytic in nature. | Catalyst development can be challenging and expensive. |
| Chiral Auxiliary | A stoichiometric amount of a chiral molecule directs the stereochemistry. | Reliable and predictable stereocontrol, well-established methods. | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal. |
Biocatalytic and Chemoenzymatic Transformations
Biocatalytic and chemoenzymatic methods offer green and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes to catalyze specific reactions, often with high enantioselectivity and under mild reaction conditions.
For the synthesis of this compound, enzymes can be employed at various stages. For instance, transaminases can be used for the asymmetric synthesis of the amino acid precursor from a corresponding keto acid. This reaction involves the transfer of an amino group from a donor molecule to the keto acid, creating the chiral amine with high enantiomeric excess.
Another biocatalytic strategy involves the use of nitrile hydratases and amidases. A racemic β-aminonitrile can be kinetically resolved by these enzymes to produce the enantiomerically pure β-amino amide. researchgate.net This approach directly yields the final amide product.
The table below summarizes some relevant enzymatic approaches.
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages |
| Transaminase | Asymmetric amination | 3-(Thiophen-3-yl)-2-oxopropanoic acid | 2-Amino-3-(thiophen-3-yl)propanoic acid | High enantioselectivity, direct formation of the amino group. |
| Nitrile Hydratase/Amidase | Kinetic resolution | Racemic 2-amino-3-(thiophen-3-yl)propanenitrile | Enantiopure this compound | Direct formation of the amide, high enantioselectivity. |
| Acylase | Kinetic resolution | Racemic N-acetyl-2-amino-3-(thiophen-3-yl)propanoic acid | Enantiopure 2-amino-3-(thiophen-3-yl)propanoic acid | Well-established method for amino acid resolution. |
| Lipase | Kinetic resolution | Racemic ester of 2-amino-3-(thiophen-3-yl)propanoic acid | Enantiopure 2-amino-3-(thiophen-3-yl)propanoic acid ester | Broad substrate scope, can be used in organic solvents. |
Enzyme-Mediated Asymmetric Synthesis of Precursors
The asymmetric synthesis of precursors for β-amino amides can be efficiently achieved using isolated enzymes. Dehydrogenases, for instance, are widely used for the enantioselective reduction of prochiral ketones to chiral alcohols, which are versatile intermediates. In a process developed for an analogue, (S)-3-methylamino-1-(thien-2-yl)propan-1-ol, a key precursor for the drug duloxetine, alcohol dehydrogenases were employed for the selective reduction of a halopropanone. google.com These enzymes, often derived from microorganisms like yeasts or bacteria, utilize cofactors such as NADH or NADPH to perform the reduction with high enantiomeric purity. google.com
The general enzymatic process for producing a chiral halo-alcohol precursor is as follows:
Enzyme: Alcohol Dehydrogenase (ADH)
Substrate: 3-Halo-1-(thiophen-3-yl)propan-1-one
Product: (S)-3-Halo-1-(thiophen-3-yl)propan-1-ol or (R)-3-Halo-1-(thiophen-3-yl)propan-1-ol
Cofactor Regeneration: A secondary enzyme system, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is often used to regenerate the consumed NAD(P)H, making the process more economically viable.
Following the enzymatic reduction to the chiral alcohol, standard chemical steps can be employed to introduce the amino and amide functionalities to yield the final product. Another important class of enzymes for chiral amine synthesis are transaminases (TAs), which can catalyze the asymmetric amination of a ketone precursor, directly installing the amino group with high enantioselectivity.
Whole-Cell Bioreductions for Chiral Intermediate Production
Whole-cell biocatalysis offers a robust alternative to using isolated enzymes, as it provides the necessary enzymes and cofactor regeneration systems within the cellular environment. This approach has been successfully applied to the synthesis of a chiral intermediate for a thiophene-containing pharmaceutical. Specifically, the whole-cell catalyzed bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide (MHTPA) has been extensively studied. cas.cnnih.gov
This process serves as a strong model for the potential synthesis of a chiral precursor to this compound. The yeast strain Rhodotorula glutinis has been identified as a particularly effective biocatalyst for this transformation. nih.gov The reaction demonstrated high substrate tolerance and excellent conversion rates. cas.cn
The key parameters of this analogous whole-cell bioreduction are detailed in the table below.
| Parameter | Value | Reference |
| Biocatalyst | Rhodotorula glutinis | nih.gov |
| Substrate | N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | cas.cnnih.gov |
| Substrate Concentration | 30 g/L | cas.cnnih.gov |
| Product | (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide | cas.cnnih.gov |
| Conversion | >95% | cas.cnnih.gov |
| Reaction Time | 48 hours | nih.gov |
This whole-cell system's ability to handle high substrate concentrations while maintaining high conversion and enantioselectivity makes it a highly attractive and industrially viable method for producing chiral thiophene-based intermediates. cas.cn Similar screening efforts could identify microorganisms capable of efficiently reducing 3-oxo-3-(thiophen-3-yl)propanamide to its corresponding chiral hydroxy amide.
Characterization of Biocatalyst Enantioselectivity
A critical aspect of biocatalytic synthesis is the high degree of stereocontrol exerted by the enzyme, which is quantified by the enantiomeric excess (ee) of the product. For the synthesis of chiral pharmaceutical intermediates, an ee of over 99% is often required.
In the whole-cell bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using Rhodotorula glutinis, the enantioselectivity was found to be excellent. The product, (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, was obtained as a single enantiomer with an enantiomeric excess greater than 99.5%. cas.cnnih.gov This high level of enantioselectivity is a key advantage of biocatalysis over traditional chemical methods, which often yield racemic or only slightly enriched mixtures and may require subsequent chiral resolution steps. cas.cn
The enantioselectivity of a biocatalyst can be influenced by various reaction conditions, such as substrate concentration, pH, and temperature. For example, in the amination of certain ketones using a transaminase from Halomonas elongata, an inversion of enantioselectivity from the (S)- to the (R)-product was observed by increasing the concentration of the amino donor. chimia.ch This highlights the importance of process optimization to achieve the desired stereochemical outcome.
The table below summarizes the enantioselectivity achieved in the model bioreduction process.
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl)propanamide | (S) | >99.5% | cas.cnnih.gov |
| Candida tropicalis PBR-2 | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S) | >99% | researchgate.net |
These results underscore the capability of biocatalysts to produce thiophene-containing chiral intermediates with near-perfect enantiomeric purity, a crucial requirement for the synthesis of modern pharmaceuticals.
Mechanistic Elucidation of Biological Activities Associated with 2 Amino 3 Thiophen 3 Yl Propanamide Chemotypes
Interactions with Topoisomerase Enzymes and Nucleic Acids
The planar aromatic structure of the thiophene (B33073) ring is a key feature that suggests its potential to interact with nucleic acids and associated enzymes. nih.gov Thiophene-based compounds have been investigated as both DNA binding agents and topoisomerase inhibitors, targeting the essential cellular machinery of DNA replication and repair. researchgate.netresearchgate.net
Investigation of DNA Intercalation and Groove Binding Modes
The interaction of small molecules with DNA typically occurs through intercalation (insertion between base pairs) or binding within the major or minor grooves. For thiophene-based chemotypes, evidence points strongly towards groove binding. Cationic aromatic compounds featuring thiophene, particularly heterocyclic diamidines, have been shown to bind to AT-rich regions within the DNA minor groove. researchgate.net This mode of binding is facilitated by the crescent shape of these molecules, which complements the curvature of the minor groove. researchgate.net
Studies on thiophene diamidine derivatives reveal that they can inhibit the binding of transcription factors, such as PU.1, to their promoter sequences by occupying the minor groove. nih.gov This inhibition is thought to occur through allosteric effects transmitted through the DNA structure from the minor to the major groove. nih.gov While the planar nature of aromatic systems is often associated with DNA intercalation, the primary mechanism reported for many thiophene derivatives involves non-covalent groove binding, stabilized by hydrogen bonds and van der Waals forces. researchgate.netwikipedia.org
Characterization of Topoisomerase I and II Inhibitory Mechanisms
Topoisomerases are vital enzymes that resolve topological DNA problems during replication, transcription, and recombination, making them key targets for anticancer drugs. nih.govebi.ac.uk Thiophene-containing scaffolds have been successfully developed as inhibitors of both type I and type II topoisomerases.
One class of antibacterial thiophenes has been identified that targets DNA gyrase (a bacterial type II topoisomerase) with a unique mechanism. pnas.org These compounds stabilize the gyrase-DNA cleavage complex, similar to fluoroquinolones, but bind to a distinct allosteric pocket remote from the DNA. pnas.org This interaction prevents the re-ligation of DNA strands, leading to toxic double-strand breaks. pnas.org
Furthermore, certain series of tetrahydrobenzo[b]thiophene derivatives have been designed and synthesized as potential dual inhibitors of human topoisomerase I and II. researchgate.net The mechanism for these compounds is believed to involve targeting the DNA-enzyme complex, preventing the resealing of DNA breaks and ultimately inducing apoptosis in cancer cells. nih.gov The benzothiophene (B83047) skeleton is a recognized scaffold for developing topoisomerase inhibitors. researchgate.net
Biophysical Techniques for DNA-Compound Interaction Analysis
A variety of biophysical methods are employed to characterize the binding of compounds like 2-amino-3-(thiophen-3-yl)propanamide chemotypes to DNA and to elucidate their inhibitory mechanisms against topoisomerases.
Biosensor-Surface Plasmon Resonance (SPR): SPR assays are used to determine the binding affinity and kinetics of a compound to a specific DNA sequence. This technique was used to confirm that thiophene diamidines bind to DNA with high affinity, showing dissociation constants (K_D) under 10 nM. nih.gov
X-ray Crystallography: This technique provides high-resolution structural data on how a compound binds to DNA or a DNA-enzyme complex. It has been instrumental in showing that antibacterial thiophenes bind to an allosteric pocket in DNA gyrase. pnas.org
Molecular Docking: Computational docking studies are used to predict the binding mode, affinity, and specific interactions between a ligand and its target. Docking has been used to model the binding of thiophene derivatives within the DNA minor groove and to the active sites of EGFR and topoisomerases. researchgate.netnih.gov
Spectroscopic Methods: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are used to study the changes in DNA conformation upon compound binding, providing evidence for intercalation or groove binding.
Enzyme Inhibition Assays: The inhibitory activity against topoisomerases is directly measured using assays that monitor the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA). nih.gov These assays are essential for determining inhibitory concentrations (e.g., IC₅₀).
Enzyme Inhibition Profiling and Specificity
Beyond DNA and topoisomerases, thiophene-based scaffolds are widely recognized as potent and selective inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Kinase Inhibition Assays (e.g., EGFR, KPNB1)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose overexpression and mutation are linked to numerous cancers. nih.gov The thiophene ring is a privileged pharmacophore in the design of EGFR inhibitors. rsc.orgnih.gov Numerous series of thiophene derivatives have demonstrated potent inhibitory activity against both wild-type (EGFR^WT^) and mutant forms of the enzyme, such as EGFR^T790M^, which is associated with acquired resistance to first-generation inhibitors. nih.gov
Characterization of Binding Kinetics and Inhibitory Constants
The potency of enzyme inhibitors is quantified by their inhibitory constants, most commonly the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For thiophene-based EGFR inhibitors, IC₅₀ values are often in the nanomolar range, indicating high potency.
The rate at which a drug associates and dissociates from its target (its binding kinetics) is also a critical determinant of its pharmacological effect. youtube.com While detailed kinetic constants (k_on and k_off) are not always reported, the IC₅₀ values provide a standardized measure for comparing the potency of different compounds within a chemical series.
| Compound Series | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) (Compound 16e) | EGFR | 94.44 | rsc.org |
| Thieno[2,3-d] rsc.orgrsc.orgmdpi.comtriazine derivative (Compound 21a) | EGFR | 0.47 | mdpi.com |
| Thieno[2,3-d] rsc.orgrsc.orgmdpi.comtriazine derivative (Compound 21a) | HER2 | 0.14 | mdpi.com |
| Thieno[2,3-b]thiophene (B1266192) derivative (Compound 2) | EGFRWT | 280 | nih.gov |
| Thieno[2,3-b]thiophene derivative (Compound 2) | EGFRT790M | 5020 | nih.gov |
Selectivity Assessment Across Enzyme Families
The selectivity of a compound across various enzyme families is a critical determinant of its therapeutic potential and safety profile. For chemotypes related to this compound, a comprehensive selectivity profile across a wide range of enzyme families is not yet extensively documented in publicly available research. However, studies on broader classes of thiophene derivatives provide some insights into their potential enzymatic targets.
Thiophene-containing compounds have been identified as inhibitors of various enzymes. For instance, certain thiophene derivatives have been shown to exhibit inhibitory activity against enzymes such as cyclooxygenases (COX), lipoxygenases (LOX) nih.gov, and acetylcholinesterase mdpi.com. Additionally, some 2-aminothiophene derivatives have been investigated as potential inhibitors of HIV-1 reverse transcriptase nih.gov and protein kinases google.com. Specifically, certain 2-aminothiophene derivatives have shown inhibitory activity against EGFR and HER2 kinases mdpi.com.
It is also important to consider that some thiophene-based compounds, particularly those with certain structural motifs like benzo[b]thiophene 1,1-dioxides, have been classified as Pan-Assay Interference Compounds (PAINS) uq.edu.aunih.govnih.gov. PAINS are compounds that tend to show activity in a wide range of biochemical assays through non-specific mechanisms, such as covalent reactivity or aggregation, rather than specific binding to a biological target. This characteristic can lead to a misleading interpretation of their selectivity and specific biological activity. Therefore, any observed broad-spectrum activity of thiophene derivatives should be carefully evaluated to distinguish between specific multi-target effects and potential assay interference.
A systematic evaluation of this compound and its close analogs against a panel of diverse enzyme families would be necessary to establish a definitive selectivity profile and to rule out non-specific interactions.
Cellular Response and Pathway Modulation
Several studies on thiophene derivatives have indicated their potential to interfere with the cell cycle, a key process in cell proliferation. A common observation for some anticancer compounds is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. Research on various thiophene-based compounds has pointed towards the induction of cell cycle arrest, particularly at the G2/M phase nih.govresearchgate.net.
The transition from the G2 to the M phase of the cell cycle is tightly regulated by the cyclin B1/Cdc2 kinase complex (also known as MPF - M-phase promoting factor). The activation of this complex is essential for entry into mitosis. Some anticancer agents exert their effect by disrupting the regulation of this complex. Studies on compounds with different chemical scaffolds have shown that upregulation of cyclin B1 and Cdc2 can lead to mitotic prometaphase arrest nih.govplos.org. While the specific molecular mechanism for this compound has not been elucidated, it is plausible that its chemotype could influence the expression or activity of key cell cycle regulators like cyclin B1 and Cdc2.
Furthermore, the structural similarity of this compound to amino acids suggests a potential for interference with metabolic pathways that are crucial for cell cycle progression. It has been demonstrated that the withdrawal of specific amino acids can lead to cell-cycle arrest through various mechanisms nih.gov. However, a direct link between the mechanism of action of this specific thiophene derivative and amino acid sensing pathways has not been established.
The ability of a compound to induce cellular differentiation is a highly sought-after characteristic in cancer therapy, as it can lead to a less malignant phenotype. Currently, there is a lack of specific studies in the scientific literature investigating the potential of this compound or its close chemotypes to induce cellular differentiation in cancer cells.
The process of neuronal differentiation, for instance, is a complex process involving the coordination of cell proliferation and cell cycle exit frontiersin.org. While some natural compounds are known to promote neuronal differentiation, research on thiophene derivatives in this context is limited. In fact, one study has reported that the parent compound, thiophene, can cause widespread neuronal degeneration in rats, which is contrary to promoting neuronal health and differentiation nih.gov. This finding underscores the importance of specific substitutions on the thiophene ring in determining the ultimate biological effect. Further research is needed to explore whether specific this compound chemotypes could be engineered to safely and effectively induce differentiation in specific cell lineages.
Heat shock proteins (HSPs), such as Hsp70 and Hsp90, are molecular chaperones that play a critical role in maintaining protein homeostasis. In cancer cells, HSPs are often overexpressed and help to stabilize oncoproteins, promoting cell survival and resistance to therapy. Consequently, inhibitors of HSPs are being actively investigated as potential anticancer agents nih.govacs.orgnih.gov.
There is currently no direct evidence in the published literature to suggest that this compound or its immediate derivatives modulate the activity of heat shock proteins. The investigation of thiophene-based compounds as HSP inhibitors is an area that remains largely unexplored. However, the diverse biological activities of thiophene derivatives suggest that this is a potential area for future research. Screening of a library of this compound chemotypes against Hsp70 and Hsp90 could reveal novel modulators of this important cellular machinery.
Broad-Spectrum In Vitro Activity Profiling
A significant body of research has demonstrated the antiproliferative activity of various 2-aminothiophene derivatives against a range of human cancer cell lines. These studies provide a strong rationale for investigating the anticancer potential of this compound chemotypes.
The National Cancer Institute (NCI) has developed a screening program utilizing a panel of 60 human tumor cell lines (NCI-60) to identify novel anticancer agents nih.govcancer.gov. The screening of thiophene derivatives in this panel has revealed a wide range of antiproliferative activity techscience.comresearchgate.net. The activity of these compounds is often dependent on the specific substitutions on the thiophene ring and the nature of the cancer cell line.
The table below summarizes the reported antiproliferative activities of various thiophene derivatives against different cancer cell lines. It is important to note that these are not all this compound derivatives but represent the broader class of thiophene-containing compounds.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiophene Derivatives | MCF-7 | Breast Adenocarcinoma | ~4-10 | researchgate.net |
| Thiophene Derivatives | HepG2 | Hepatocellular Carcinoma | ~4-10 | researchgate.net |
| Thiophene Aryl Amides | Leukemia Cell Lines | Leukemia | Moderate Activity | nih.gov |
| Thiophene Aryl Amides | Breast Cancer Cell Lines | Breast Cancer | Moderate Activity | nih.gov |
| Thiophene Aryl Amides | Colon Cancer Cell Lines | Colon Cancer | Moderate Activity | nih.gov |
| Thienopyrimidine | MDA-MB-231 | Breast Cancer | 40.68 | researchgate.net |
| Thienopyrimidine | HT-29 | Colon Cancer | 49.22 | researchgate.net |
| Fused Thiophene Derivatives | HepG2 | Hepatocellular Carcinoma | Moderate to High | mdpi.com |
| Fused Thiophene Derivatives | PC-3 | Prostate Cancer | Moderate to High | mdpi.com |
| Thiophene Derivatives | MCF-7 | Breast Adenocarcinoma | Cytotoxic | scirp.org |
| Thiophene Derivatives | NCI-H460 | Non-small Cell Lung Cancer | Cytotoxic | scirp.org |
| Thiophene Derivatives | SF-268 | CNS Cancer | Cytotoxic | scirp.org |
| Thieno[2,3-d]pyrimidines | MCF-7 | Breast Cancer | 0.013 | researchgate.net |
| Thieno[2,3-d]pyrimidines | MDA-MB-231 | Breast Cancer | 0.056 | researchgate.net |
| Pyrimidine Derivatives | A549 | Lung Cancer | 2.14 | ekb.eg |
| Pyrimidine Derivatives | HCT-116 | Colon Cancer | 3.59 | ekb.eg |
| Pyrimidine Derivatives | PC-3 | Prostate Cancer | 5.52 | ekb.eg |
| Pyrimidine Derivatives | MCF-7 | Breast Cancer | 3.69 | ekb.eg |
| Pentathiepins | Various | Leukemia, Ovary, Breast, Pancreatic | 0.42-2.34 | nih.gov |
Table 1: Antiproliferative Activity of Various Thiophene Derivatives
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiprotozoal, Antiviral)
Derivatives of this compound have demonstrated a spectrum of antimicrobial activities, attributable to the presence of the thiophene nucleus. The electronic and structural properties of the thiophene ring, combined with various substitutions, allow for interaction with microbial targets.
Antibacterial Activity:
Substituted thiophene-2-carboxamide derivatives have shown notable antibacterial efficacy. For instance, certain 3-amino thiophene-2-carboxamide compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. One such derivative, containing a methoxy (B1213986) group, displayed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov In general, 3-amino thiophene-2-carboxamide derivatives showed higher antibacterial activity than the corresponding 3-hydroxy and 3-methyl analogs. nih.gov
| Compound Type | Bacterial Strain | Activity/Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Amino thiophene-2-carboxamide (with methoxy group) | P. aeruginosa | 20 | nih.gov |
| Amino thiophene-2-carboxamide (with methoxy group) | S. aureus | 20 | nih.gov |
| Amino thiophene-2-carboxamide (with methoxy group) | B. subtilis | 19 | nih.gov |
| Hydroxy thiophene-2-carboxamide (with methoxy group) | P. aeruginosa | 18 | nih.gov |
| Hydroxy thiophene-2-carboxamide (with methoxy group) | S. aureus | 17 | nih.gov |
Antifungal Efficacy:
The antifungal potential of 2-aminothiophene derivatives has also been investigated. One study reported that a substituted 2-aminothiophene, referred to as compound 2, was the most active among the tested compounds, with Minimum Inhibitory Concentrations (MIC) ranging from 2.00 to 128 μg/ml against a panel of yeasts, dermatophytes, and Aspergillus species. nih.gov These compounds were found to affect the protein profile and content of Microsporum gypseum in a dose-dependent manner. nih.gov Furthermore, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have demonstrated excellent fungicidal activities. mdpi.com
| Compound | Fungal Group | MIC Range (μg/ml) | Reference |
|---|---|---|---|
| Substituted 2-aminothiophene (Compound 2) | Yeast, Dermatophytes, Aspergillus species | 2.00 - 128 | nih.gov |
Antiprotozoal Activity:
Research into thiophene derivatives has revealed their potential against protozoan parasites. A study on the activity of thiophene derivatives against Leishmania infantum showed that approximately half of the thirty-eight novel compounds synthesized had an EC50 in the low micromolar range. nih.gov More specifically, a series of 5-bromoindole (B119039) 2-aminothiophene hybrid derivatives were evaluated against Leishmania amazonensis. Several of these compounds were active against both promastigote and axenic amastigote forms of the parasite, with IC50 values less than or equal to 10.0 µM. mdpi.com The most active derivatives in this series exhibited IC50 values below 3.5 μM. mdpi.com
| Compound Derivative | Parasite Form | IC50 (μM) | Reference |
|---|---|---|---|
| TN8-7 | Promastigote | 5.8 | mdpi.com |
| TN6-1 | Promastigote | 7.2 | mdpi.com |
| TN7 | Promastigote | 10.0 | mdpi.com |
| 34 (4-NO2) | - | < 3.5 | mdpi.com |
| 36 (7-CH3) | - | < 3.5 | mdpi.com |
| 38 (5-Br) | - | < 3.5 | mdpi.com |
| 39 (4-OCH3) | - | < 3.5 | mdpi.com |
Antiviral Activity:
The antiviral properties of 2-aminothiophene chemotypes have been explored against a range of viruses. In one study, 2-amino-3-(2-nitrophenylsulfonyl)thiophene demonstrated selective activity against HIV-1 with a 50% effective concentration (EC50) of 3.8 µg/mL. nih.gov Other derivatives, such as 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes, were found to be considerably active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with 50% inhibitory concentrations (IC50) ranging from 0.1 to 10 µg/mL. nih.gov More recently, thiophene derivatives have been identified as potent inhibitors of Ebola virus (EBOV) entry. nih.gov
| Compound | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC50 | 3.8 µg/mL | nih.gov |
| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes | CMV and VZV | IC50 | 0.1 - 10 µg/mL | nih.gov |
| Thiophene derivative 53 | Ebola Virus (replicative) | EC50 | 1.53 µM | nih.gov |
| Thiophene derivative 57 | Ebola Virus (replicative) | EC50 | 1.15 µM | nih.gov |
Exploration of Novel Pharmacological Modalities (e.g., Antinociceptive Activity)
Beyond antimicrobial effects, chemotypes of this compound have been investigated for other pharmacological activities, notably antinociceptive (pain-relieving) properties. The structural features of these compounds make them candidates for interacting with pathways involved in pain perception.
Research has shown that certain thiophene derivatives possess both central and peripheral antinociceptive activities. In studies using animal models, such as the hot-plate test and the acetic acid-induced writhing test, these compounds have demonstrated significant analgesic effects. The hot-plate test is indicative of centrally mediated analgesia, while the writhing test suggests peripheral analgesic action.
For example, a series of arylpiperazine derivatives containing a thiophene moiety exhibited potent analgesic activities in both the writhing and hot-plate tests. researchgate.net Similarly, other studies on thiophene derivatives have reported a significant reduction in the number of writhings in the acetic acid test and an increase in reaction time in the hot-plate test, confirming their antinociceptive potential. researchgate.netnih.gov The anti-inflammatory properties of thiophene derivatives, such as the inhibition of carrageenan-induced paw edema, often contribute to their analgesic effects, particularly in inflammatory pain models. nih.gov
| Compound Type | Test Model | Observed Effect | Reference |
|---|---|---|---|
| Arylpiperazine derivatives with thiophene | Writhing Test | Potent analgesic activity | researchgate.net |
| Arylpiperazine derivatives with thiophene | Hot-Plate Test | Potent analgesic activity | researchgate.net |
| Vanillin-triazine and phenylpyrazole-triazine derivatives | Acetic Acid-Induced Writhing Test | Significant reduction in writhing | nih.gov |
| Vanillin-triazine and phenylpyrazole-triazine derivatives | Hot-Plate Test | Significant antinociceptive effect | nih.gov |
| Thiophene derivative with morphine ring | Carrageenan-Induced Paw Edema | 58.46% inhibition of inflammation | nih.gov |
Computational and Theoretical Chemistry Applications in 2 Amino 3 Thiophen 3 Yl Propanamide Research
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2-Amino-3-(thiophen-3-yl)propanamide, and a biological macromolecule, typically a protein or nucleic acid.
Through molecular docking simulations, researchers can predict how this compound might bind to the active site of a target protein. These simulations calculate the binding energy, which is an estimation of the affinity between the ligand and the target. For instance, in studies of related thiophene-based compounds, molecular docking has been used to predict binding energies and interaction modes with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are important targets in inflammation research. While specific docking studies on this compound are not widely published, the principles remain the same. The amino and amide groups, along with the thiophene (B33073) ring, would be key pharmacophoric features assessed for their potential hydrogen bonding, hydrophobic, and electrostatic interactions with the amino acid residues of a target protein.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening could be employed to screen large databases of similar compounds to identify analogs with potentially higher binding affinities or improved selectivity for a specific biological target. This process saves significant time and resources compared to traditional high-throughput screening. For example, a virtual screening of 2-amino-thiophene derivatives has been successfully used to identify potential anti-leishmanial agents. nih.gov This approach allows for the rapid identification of a manageable number of promising candidates for synthesis and subsequent biological evaluation. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations provide a deeper understanding of the intrinsic properties of a molecule like this compound.
Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic properties of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these orbitals are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For a related compound, Methyl-3-aminothiophene-2-carboxylate, computational studies have shown that the HOMO and LUMO are primarily delocalized over the thiophene ring. mdpi.com Specifically, the nitrogen atom of the amino group contributes significantly to the HOMO, while the carbon atoms of the carboxyl group contribute to the LUMO. mdpi.com This suggests that the thiophene ring and the amino group are key sites for electrophilic attack, while the carboxyl region is more susceptible to nucleophilic attack. Similar analyses for this compound would be invaluable in predicting its reactivity.
Table 1: Frontier Molecular Orbital (FMO) Analysis of a Related Thiophene Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data presented is for a representative thiophene derivative and is intended for illustrative purposes.
The Electrostatic Potential Surface (EPS) map is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. The EPS map displays regions of positive, negative, and neutral electrostatic potential on the van der Waals surface of the molecule. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas, prone to nucleophilic attack).
In the analysis of Methyl-3-aminothiophene-2-carboxylate, the EPS map reveals that the most negative potential is located around the oxygen atoms of the carboxyl group, making them likely sites for hydrogen bond donation. mdpi.com The hydrogen atoms of the amino group exhibit a positive potential, indicating their role as hydrogen bond donors. mdpi.com For this compound, an EPS analysis would similarly highlight the key sites for intermolecular interactions, which is crucial for understanding its binding to biological targets.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular Dynamics (MD) simulations provide a powerful lens to observe the dynamic nature of molecular interactions over time. For this compound, MD simulations can elucidate its binding mechanism and stability within the active site of a target protein, offering a level of detail that static models like molecular docking cannot capture.
The process begins by placing the docked pose of this compound into a solvated, physiologically relevant environment (e.g., water, ions) containing the target protein. The system's trajectory is then calculated by solving Newton's equations of motion for every atom, typically over timescales of nanoseconds to microseconds. youtube.com This simulation generates a detailed movie of the compound's behavior, revealing crucial information about the stability of the protein-ligand complex. For instance, a 10-nanosecond simulation can be sufficient to confirm the stability of a ligand within a binding pocket. nih.gov
Key analyses derived from MD simulations of a this compound-protein complex include:
Root Mean Square Deviation (RMSD): This metric tracks the displacement of atoms over time relative to a reference structure. A stable, low RMSD for the ligand suggests a consistent and stable binding mode.
Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between this compound and protein residues, identifying the most persistent and critical interactions for binding affinity.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy. This calculation helps in ranking potential derivatives and understanding the energetic contributions of different interactions, such as van der Waals and electrostatic forces. nih.govnih.gov
These simulations can reveal, for example, that the amino group and amide moiety of this compound form stable hydrogen bonds with specific residues like Arginine and Serine in an enzyme's active site, while the thiophene ring engages in hydrophobic interactions. nih.gov This dynamic view is critical for understanding the compound's mechanism of action and for guiding rational modifications to improve its binding affinity.
Table 1: Illustrative MD Simulation Analysis of this compound with a Target Protein
| Analysis Parameter | Result | Interpretation |
| Ligand RMSD | 0.8 Å (average over 100 ns) | Indicates high conformational stability of the compound within the binding site. |
| Key H-Bonds | Amide NH with Ser119; Amino NH2 with Arg105 | Highlights crucial polar interactions anchoring the compound. nih.gov |
| MM/GBSA ΔG_bind | -45.5 kcal/mol | Suggests a favorable and strong binding affinity. |
| Dominant Energy Term | ΔE_vdw = -52.3 kcal/mol | Indicates that van der Waals and non-polar interactions, likely involving the thiophene ring, are major drivers of binding. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR can be employed to predict the activity of newly designed, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
To develop a QSAR model, a dataset of thiophene-containing analogues with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov For each molecule in this dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:
0D-3D Descriptors: These can range from simple atom counts to complex 3D properties describing the molecule's shape and electronic surface. researchgate.net
Electronic Descriptors: Properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment can be crucial in modulating biological activity. researchgate.net
Topological Descriptors: These describe the connectivity and branching of the molecule.
Using statistical methods like Multivariate Linear Regression (MLR), a mathematical equation is generated that correlates these descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. researchgate.net
A hypothetical QSAR model for a series of this compound derivatives might reveal that lower ELUMO values and a specific range of molecular lipophilicity (logP) are correlated with higher inhibitory activity. Such an insight is invaluable for designing new derivatives with potentially improved potency.
Table 2: Example of Molecular Descriptors and Their Hypothetical Impact on Activity for this compound Derivatives
| Descriptor | Type | Hypothetical Correlation with Activity | Rationale for Importance |
| LogP | Lipophilicity | Positive (up to a point) | Governs membrane permeability and access to hydrophobic binding pockets. |
| Dipole Moment | Electronic | Positive | Influences polar interactions and overall binding orientation within the active site. researchgate.net |
| Molecular Weight | Constitutional | Negative | Larger molecules may suffer from poor solubility or steric hindrance. |
| Topological Polar Surface Area (TPSA) | Property | Negative | High TPSA can limit cell penetration. |
Chemoinformatics Approaches for Chemical Space Exploration
Chemoinformatics involves the use of computational methods to analyze and organize large chemical datasets, facilitating the exploration of chemical space and the identification of novel drug candidates. The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its versatile biological activities. rsc.orgnih.gov Chemoinformatics provides the tools to leverage this knowledge in the context of this compound.
One key application is the construction and analysis of virtual libraries. Starting with the core scaffold of this compound, chemoinformatics tools can be used to generate thousands or even millions of virtual derivatives by systematically adding different substituents at various positions on the thiophene ring and modifying the propanamide side chain.
These large virtual libraries can then be screened in silico using a variety of methods:
Filtering by Physicochemical Properties: Compounds can be filtered based on drug-likeness rules (e.g., Lipinski's Rule of Five) to remove molecules with poor pharmacokinetic profiles.
Similarity Searching: The virtual library can be searched for compounds that are structurally similar to known active molecules.
Pharmacophore Modeling: A pharmacophore model can be built based on the essential structural features required for binding to a biological target. This model is then used as a 3D query to screen the library for compounds that match the pharmacophore.
High-Throughput Virtual Screening (HTVS): The entire library can be docked into the active site of a target protein to predict binding affinities and identify potential hits for further investigation.
Through these chemoinformatic approaches, researchers can efficiently navigate the vast chemical space around the this compound scaffold, identifying novel areas of interest and prioritizing compounds that have a high probability of being active and possessing favorable drug-like properties. researchgate.net
Advanced Analytical and Spectroscopic Techniques in Compound Characterization and Mechanistic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and conformational preferences of organic molecules, including 2-Amino-3-(thiophen-3-yl)propanamide. While specific experimental NMR data for this compound is not widely available in published literature, the application of standard NMR techniques would provide a wealth of structural information.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the protons of the thiophene (B33073) ring, the α- and β-protons of the propanamide backbone, and the protons of the primary amine and amide groups. The chemical shifts (δ) would be indicative of the electronic environment of each proton, while the coupling constants (J) would provide information about the dihedral angles between adjacent protons, offering insights into the molecule's preferred conformation in solution.
Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of the carbon atoms in the thiophene ring, the carbonyl carbon of the amide, and the α- and β-carbons would further confirm the compound's structure.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the complete and unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap in the 1D spectra.
COSY experiments would establish the connectivity between protons that are coupled to each other, for instance, between the α- and β-protons of the propanamide chain.
HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule, such as linking the propanamide side chain to the correct position on the thiophene ring.
Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Thiophene-Containing Amino Acid Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene H-2 | 7.25 | 125.5 |
| Thiophene H-4 | 7.05 | 128.0 |
| Thiophene H-5 | 7.30 | 126.0 |
| α-CH | 4.10 | 55.0 |
| β-CH₂ | 3.20 | 35.0 |
| C=O | - | 175.0 |
| NH₂ | 8.10 (amide), 3.50 (amine) | - |
Note: This is hypothetical data provided for illustrative purposes and does not represent experimentally determined values for this compound.
Mass Spectrometry (MS) for Ligand-Biomolecule Complex Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, MS is critical not only for confirming the molecular weight of the compound but also for studying its interactions with biological macromolecules, such as proteins.
High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound, which allows for the confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the molecule with minimal fragmentation.
The true power of MS in mechanistic research lies in its ability to identify and characterize non-covalent ligand-biomolecule complexes. By using gentle ionization techniques like ESI-MS, it is possible to transfer the intact complex from solution into the gas phase for mass analysis. The detection of a new species with a mass corresponding to the sum of the masses of the biomolecule and this compound provides direct evidence of binding.
Tandem mass spectrometry (MS/MS) can be further employed to study the stoichiometry and stability of the complex. In an MS/MS experiment, the ion corresponding to the ligand-biomolecule complex is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions can provide information about the binding interface and the strength of the interaction.
Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are invaluable for analyzing complex biological samples. These techniques can be used to quantify the amount of this compound in a biological matrix and to identify any potential metabolites. In drug discovery, LC-MS/MS is a key tool for pharmacokinetic studies.
Table 2: Hypothetical Mass Spectrometry Data for the Analysis of this compound and its Complex with a Target Protein
| Analysis | Technique | Expected m/z | Information Gained |
| Molecular Weight Confirmation | ESI-HRMS | [M+H]⁺, [M+Na]⁺ | Confirmation of elemental composition. |
| Ligand-Protein Complex | ESI-MS | [Protein+H]ⁿ⁺, [Protein+Ligand+H]ⁿ⁺ | Evidence of binding and stoichiometry. |
| Binding Site Mapping | LC-MS/MS | Fragment ions of the protein | Identification of peptide fragments involved in binding. |
Note: The m/z values are hypothetical and would depend on the specific protein and experimental conditions.
X-ray Crystallography for Co-crystal Structure Determination with Biological Targets
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex biomolecular assemblies. creative-biostructure.com Obtaining a co-crystal structure of this compound bound to its biological target (e.g., an enzyme or receptor) can provide unparalleled insights into the binding mode and the specific molecular interactions that govern the recognition process.
The first step in this process is to obtain high-quality crystals of the ligand-protein complex. This is often a challenging and iterative process. Once suitable crystals are grown, they are exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. A detailed atomic model of the protein-ligand complex is then built into this electron density map and refined.
The resulting co-crystal structure would reveal:
The precise orientation and conformation of this compound within the binding site of the target protein.
The specific amino acid residues of the protein that are involved in the interaction.
The nature of the intermolecular forces, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking, that stabilize the complex.
This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand to improve its potency, selectivity, and pharmacokinetic properties. While no co-crystal structures of this compound with a biological target have been reported in the public domain, this technique remains a crucial goal in the comprehensive study of its mechanism of action.
Table 3: Illustrative Data from a Hypothetical X-ray Crystallography Study of a Ligand-Protein Complex
| Parameter | Description |
| Resolution | A measure of the level of detail in the crystal structure. |
| R-factor / R-free | Indicators of the quality of the fit between the model and the experimental data. |
| Binding Site Residues | The specific amino acids in the protein that interact with the ligand. |
| Interaction Distances | The distances of hydrogen bonds and other key interactions. |
Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Ligand-Target Binding Studies
A variety of spectroscopic techniques can be employed to study the binding of this compound to its biological target in solution, providing valuable information on binding affinity, kinetics, and conformational changes.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor binding if the ligand or the protein has a chromophore that undergoes a change in its absorption spectrum upon complex formation. nii.ac.jp For this compound, the thiophene ring is a chromophore. Changes in the local environment of the thiophene ring upon binding to a protein could lead to a shift in its maximum absorbance wavelength (λmax) or a change in its molar absorptivity. These changes can be titrated to determine the binding constant (Kd).
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. researchgate.net If the target protein contains fluorescent amino acid residues, such as tryptophan or tyrosine, the binding of a ligand can cause a quenching or enhancement of this intrinsic fluorescence. By monitoring the change in fluorescence intensity as a function of the ligand concentration, the binding affinity can be determined. Alternatively, if this compound itself is fluorescent, changes in its fluorescence properties upon binding can be monitored.
Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the protein's tertiary structure. Binding of this compound to a protein may induce conformational changes, which can be detected as changes in the CD spectrum. These spectral changes can be used to monitor the binding event and gain insights into the structural consequences of ligand binding.
Table 4: Overview of Spectroscopic Methods for Ligand-Target Binding Studies
| Technique | Principle | Information Obtained |
| UV-Vis Spectroscopy | Change in light absorption upon binding. | Binding affinity (Kd). |
| Fluorescence Spectroscopy | Change in fluorescence emission upon binding. | Binding affinity (Kd), binding stoichiometry. |
| Circular Dichroism (CD) | Change in differential absorption of circularly polarized light. | Conformational changes in the protein upon binding. |
Future Research Directions and Potential Applications
Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Specificity
Future research will undoubtedly focus on the rational design and synthesis of next-generation analogues of 2-Amino-3-(thiophen-3-yl)propanamide to enhance their therapeutic potential. The inherent modularity of its structure allows for systematic modifications to fine-tune its biological activity, selectivity, and pharmacokinetic profile.
Key strategies for the design of novel analogues include:
Modification of the Thiophene (B33073) Ring: The thiophene ring is amenable to electrophilic substitution, allowing for the introduction of a wide array of functional groups at various positions. nih.gov These modifications can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the amino group and the reactivity of the thiophene ring itself.
Derivatization of the Amino Group: The primary amino group is a key site for modification. Acylation, alkylation, and sulfonylation can lead to the formation of a diverse library of derivatives with potentially altered biological activities. smolecule.com For example, the synthesis of novel amide or sulfonamide derivatives could lead to compounds with enhanced inhibitory activity against specific enzymes or improved cell permeability.
Alterations to the Propanamide Backbone: Modifications to the propanamide backbone, such as the introduction of additional substituents or the alteration of the stereochemistry, can significantly impact the conformational flexibility of the molecule and its ability to bind to target proteins.
The synthesis of these next-generation analogues will likely employ a combination of classical and modern synthetic methodologies. Multicomponent reactions, for instance, could provide an efficient route to a diverse range of derivatives from simple starting materials. nih.govnih.gov Furthermore, advancements in catalytic cross-coupling reactions will facilitate the introduction of a wide variety of substituents onto the thiophene ring.
A representative table of potential next-generation analogues and their design rationale is presented below:
| Analogue Structure | Design Rationale | Potential Therapeutic Target |
| N-acylated derivatives | To explore interactions with acyl-binding pockets in enzymes. | Proteases, Acyltransferases |
| Substituted thiophene ring (e.g., with halogens, nitro groups) | To modulate electronic properties and enhance binding affinity through halogen bonding or other non-covalent interactions. | Kinases, GPCRs |
| Chiral modifications of the propanamide backbone | To investigate the impact of stereochemistry on target selectivity and efficacy. | Enantioselective receptors and enzymes |
| Fusion of the thiophene ring with other heterocyclic systems | To create novel scaffolds with unique three-dimensional shapes and expanded opportunities for target interactions. | DNA/RNA, Protein-protein interactions |
Exploration of Polypharmacological Strategies for Multi-Target Drug Design
The concept of "one drug, multiple targets," or polypharmacology, is gaining increasing traction in drug discovery, particularly for complex diseases such as cancer and neurodegenerative disorders. researchgate.net Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, suggesting that they can interact with multiple biological targets. researchgate.netnih.gov This inherent promiscuity makes this compound an attractive starting point for the development of multi-target agents.
Future research in this area will focus on designing derivatives of this compound that can simultaneously modulate the activity of multiple proteins or pathways involved in a particular disease. This can be achieved through several approaches:
Fragment-Based Linking: This strategy involves identifying small molecular fragments that bind to different targets and then linking them together using the this compound scaffold as a central core.
Privileged Scaffold Hopping: The thiophene ring is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets. nih.govrsc.org By subtly modifying the substituents on the this compound molecule, it may be possible to shift its target profile and create compounds with a desired polypharmacological profile.
Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in identifying potential targets for this compound and its analogues and in guiding the design of multi-target ligands. nih.gov
A table illustrating potential polypharmacological strategies is provided below:
| Strategy | Rationale | Potential Disease Area | Example Target Combination |
| Dual Kinase/GPCR Inhibition | Combining inhibition of signaling pathways involved in cell proliferation and survival. | Cancer | EGFR and CXCR4 |
| Monoamine Oxidase/Cholinesterase Inhibition | Targeting multiple pathways implicated in neurodegeneration. | Alzheimer's Disease | MAO-B and AChE |
| Anti-inflammatory/Analgesic Activity | Modulating different pathways involved in pain and inflammation. | Chronic Pain | COX-2 and FAAH |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of novel analogues of this compound will undoubtedly benefit from these powerful computational tools. nih.govnih.gov AI and ML algorithms can be employed at various stages of the drug discovery pipeline, from hit identification to lead optimization.
Key applications of AI and ML in the context of this compound research include:
Predictive Modeling: ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, untested compounds. nih.gov This can help to prioritize the synthesis of the most promising analogues of this compound, thereby saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a desired target profile and physicochemical properties, it can generate novel structures based on the this compound scaffold.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcome of chemical reactions and even suggest optimal synthetic routes for the preparation of complex molecules. rsc.orgresearchgate.net This can accelerate the synthesis of novel analogues of this compound.
The table below outlines the potential impact of AI and ML on the discovery and optimization of this compound analogues:
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models that correlate the structural features of molecules with their biological activity. | Rapid screening of virtual libraries of analogues to identify the most potent compounds. |
| Generative Adversarial Networks (GANs) | Use of deep learning models to generate novel molecular structures with desired properties. | Discovery of novel and diverse chemical scaffolds based on the this compound core. |
| Retrosynthesis Prediction | AI-powered tools that can devise synthetic routes for a given target molecule. | Optimization of the synthesis of complex analogues, making them more accessible for biological evaluation. |
Development as Chemical Probes for Elucidating Biological Processes
Beyond its potential as a therapeutic agent, this compound and its derivatives hold promise for development as chemical probes to study biological processes. Chemical probes are small molecules that can be used to selectively modulate the function of a specific protein or pathway, thereby allowing researchers to investigate its role in cellular and physiological processes.
The structural features of this compound make it a suitable starting point for the design of chemical probes. The thiophene ring, for instance, is a known fluorophore and can be incorporated into fluorescent probes for imaging applications. nih.govnih.gov By conjugating a fluorescent dye to the this compound scaffold, it may be possible to create probes that can visualize the localization and dynamics of their target proteins within living cells.
Furthermore, the amino and amide functionalities can be used as handles for the attachment of other reporter groups, such as biotin (B1667282) or photoaffinity labels. These modified probes can be used for a variety of applications, including:
Target Identification: Photoaffinity labeling can be used to covalently crosslink the probe to its target protein, allowing for its subsequent identification and characterization.
Pull-down Assays: Biotinylated probes can be used to isolate their target proteins from complex biological mixtures, facilitating their identification and the study of their interaction partners.
Fluorescence Microscopy: Fluorescently labeled probes can be used to visualize the subcellular localization of their target proteins and to monitor their dynamics in real-time. researchgate.netrsc.org
The development of chemical probes based on the this compound scaffold will provide valuable tools for the scientific community to dissect complex biological processes and to identify novel drug targets.
The following table summarizes the potential applications of this compound-based chemical probes:
| Probe Type | Reporter Group | Application | Biological Question Addressed |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Live-cell imaging | What is the subcellular localization of the target protein? |
| Affinity-Based Probe | Biotin | Protein pull-down and identification | What proteins does the compound interact with? |
| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling of target proteins | What is the direct binding partner of the compound? |
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3-(thiophen-3-yl)propanamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with thiophene-3-carbaldehyde. A Strecker synthesis can introduce the amino group, followed by amidation with a suitable acylating agent. Key optimizations include:
- Inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene ring .
- pH control during amidation (e.g., using triethylamine to neutralize HCl byproducts) .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are most suitable for characterizing this compound?
Methodological Answer:
| Technique | Parameters Assessed | Example Conditions |
|---|---|---|
| 1H NMR | Proton environments, integration | DMSO-d₆, 400 MHz, δ 7.5–6.8 (thiophene H) |
| 13C NMR | Carbon skeleton | DMSO-d₆, 100 MHz, δ 170–165 (amide C=O) |
| IR | Functional groups (amide, thiophene) | KBr pellet, 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O) |
| HPLC | Purity | C18 column, 70:30 MeCN/H₂O, UV detection at 254 nm |
Q. What are the key considerations for safe handling and storage of this compound in a laboratory setting?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- Handling : Use PPE (gloves, goggles) and work under a fume hood to avoid inhalation/contact .
- Waste disposal : Neutralize with dilute HCl before incineration .
Advanced Research Questions
Q. How can researchers address crystallographic disorder when determining the crystal structure of this compound using SHELX software?
Methodological Answer:
- Disorder partitioning : Split disordered atoms into two or more sites with refined occupancy ratios .
- Thermal parameter restraints : Apply SIMU/DELU restraints in SHELXL to model anisotropic displacement parameters (ADPs) .
- Validation : Cross-check with Fourier difference maps and Hirshfeld surface analysis .
Q. What experimental approaches can resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4 PBS) .
- Orthogonal validation : Pair enzymatic assays (e.g., COX-II inhibition) with cellular viability tests (MTT assay) to confirm specificity .
- Stability testing : Monitor compound degradation via HPLC under assay conditions (37°C, 24 hrs) .
Q. How does the electronic configuration of the thiophene ring influence the compound's reactivity in electrophilic substitution reactions?
Methodological Answer: The electron-rich thiophene ring directs electrophiles to the C-2 position (para to sulfur). Computational modeling (DFT, Gaussian 09) predicts reactivity trends:
- Electrophilic bromination : Br₂ in CHCl₃ yields 2-bromo-thiophene derivatives .
- Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C-2 .
Q. What are the best practices for employing computational models to predict the binding affinity of this compound to neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with NMDA receptor (PDB: 4TLM) to simulate binding poses .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Free energy calculations : Apply MM-PBSA to quantify binding energy (ΔG < −7 kcal/mol indicates strong binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
